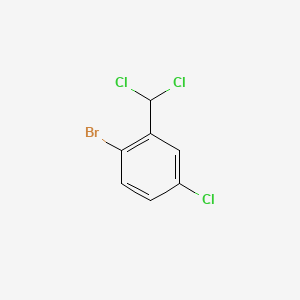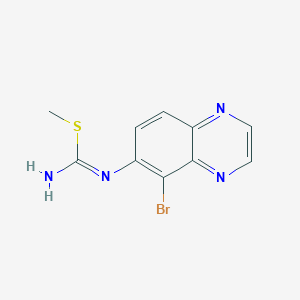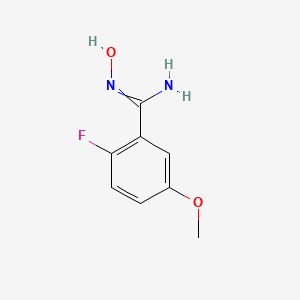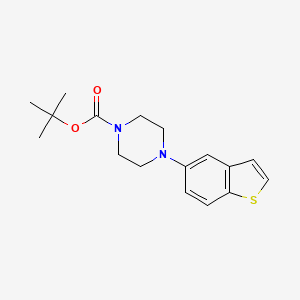
4-Boc-1-(5-benzothienyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-1-(5-benzothienyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzothienyl group. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(5-benzothienyl)piperazine typically involves the protection of piperazine with a Boc group followed by the introduction of the benzothienyl group. One common method includes the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with a benzothienyl halide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Boc-1-(5-benzothienyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzothienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzothienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected piperazine derivatives.
Substitution: Halogenated or nitrated benzothienyl derivatives.
科学的研究の応用
4-Boc-1-(5-benzothienyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Boc-1-(5-benzothienyl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during synthetic processes, while the benzothienyl group can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
1-Boc-piperazine: Similar in structure but lacks the benzothienyl group.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a bromopyridyl group instead of a benzothienyl group.
1-Benzyl-4-Boc-piperazine: Features a benzyl group instead of a benzothienyl group.
Uniqueness
4-Boc-1-(5-benzothienyl)piperazine is unique due to the presence of the benzothienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and chemical reactivity.
特性
分子式 |
C17H22N2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl 4-(1-benzothiophen-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-9-7-18(8-10-19)14-4-5-15-13(12-14)6-11-22-15/h4-6,11-12H,7-10H2,1-3H3 |
InChIキー |
VSSCNZLTUQZVCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


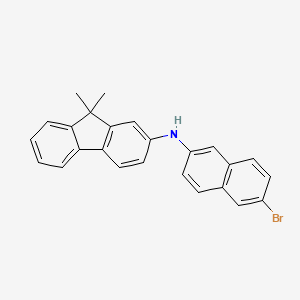


![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)

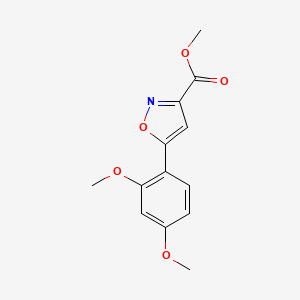
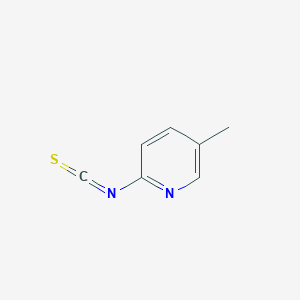
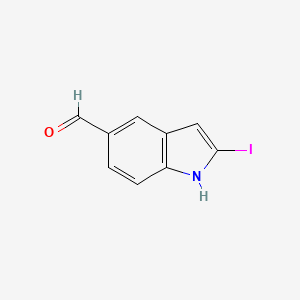

![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
